molecular formula C14H11ClN2 B12522152 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12522152
M. Wt: 242.70 g/mol
InChI Key: IDCNYMFYOHZDIB-UHFFFAOYSA-N
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Description

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is a chemical compound featuring an indole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmaceuticals, known for its ability to bind diverse biological targets . Indole derivatives have been extensively researched and shown to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular properties . The specific substitution pattern on this compound—a chloro group at the 5-position and a pyridin-2-ylmethyl group at the 1-position—suggests potential for interesting biological interactions and chemical reactivity. Chlorine is a common moiety in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms, as its introduction can profoundly influence a molecule's pharmacokinetics, metabolism, and binding affinity . The pyridinylmethyl moiety can contribute to hydrogen bonding and dipole interactions, potentially enhancing target engagement. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a core scaffold for probing new biological targets in hit-to-lead optimization campaigns . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C14H11ClN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2

InChI Key

IDCNYMFYOHZDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

Significance of Indole and Pyridine Heterocycles in Medicinal Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. Among these, the indole (B1671886) and pyridine (B92270) rings are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds and approved drugs. nih.govnih.gov

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of many natural and synthetic molecules with significant biological activity. nih.govnih.gov It is found in the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov The versatility of the indole scaffold allows for functionalization at various positions, leading to diverse chemical libraries for screening against a wide array of biological targets. nih.govbldpharm.com This has resulted in the development of numerous indole-containing drugs with applications in cancer treatment (e.g., Vincristine), hypertension management (e.g., Reserpine), and as antidepressants (e.g., Amedalin). nih.govmdpi.com The unique ability of the indole structure to mimic peptides and bind to enzymes makes it a valuable scaffold in drug design. nih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental component in medicinal chemistry. mdpi.comdrugbank.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and enhances the polarity and solubility of molecules, which are crucial pharmacokinetic properties. nih.govnih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov A significant number of FDA-approved drugs contain a pyridine moiety, highlighting its importance in drug development. For instance, drugs like isoniazid (B1672263) (antitubercular), abiraterone (B193195) (anticancer), and omeprazole (B731) (antiulcer) all feature a pyridine ring. nih.gov

The combination of these two powerful heterocyclic systems within a single molecular framework, as seen in 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole, offers a promising strategy for the development of novel chemical entities with potentially unique biological profiles.

Rationale for Investigating Substituted N Pyridin 2 Ylmethyl Indole Scaffolds

The strategic combination of indole (B1671886) and pyridine (B92270) rings into a single scaffold, specifically the N-pyridin-2-ylmethyl indole framework, is a deliberate design choice in medicinal chemistry aimed at exploring new chemical space and identifying novel bioactive molecules. The rationale for investigating such substituted scaffolds is multifaceted.

Firstly, the N-pyridinylmethyl substitution on the indole ring introduces a flexible linker between the two heterocyclic systems. This allows for optimal spatial orientation of the two pharmacophores, which can be crucial for binding to specific biological targets. The pyridine ring, in this arrangement, can engage in additional binding interactions, such as hydrogen bonding or pi-stacking, potentially enhancing the affinity and selectivity of the compound for its target. nih.gov

Secondly, the substituent on the indole ring, in this case, a chlorine atom at the 5-position, plays a significant role in modulating the electronic and lipophilic properties of the molecule. Halogen atoms, like chlorine, can influence a compound's metabolic stability, membrane permeability, and binding affinity through halogen bonding and other interactions. mdpi.com The 5-chloro substitution on the indole ring has been explored in various derivatives for its potential to enhance anticancer and antimicrobial activities. mdpi.comresearchgate.net

Research into related pyrido[1,2-a]indoles, which also feature a fused pyridine and indole ring system, has demonstrated significant biological activities, including antitumor effects. nih.gov This further supports the rationale for exploring non-fused, but linked, pyridinylmethyl indole scaffolds as a promising avenue for drug discovery. The investigation of these scaffolds allows for the systematic exploration of structure-activity relationships (SAR), where variations in the substitution pattern on both the indole and pyridine rings can be correlated with changes in biological activity.

Overview of Research Avenues for Novel Chemical Entities in Drug Discovery

The discovery and development of new drugs is a complex and multidisciplinary endeavor that continually seeks novel chemical entities (NCEs) with improved efficacy and safety profiles. The process typically begins with the identification of a biological target associated with a particular disease, followed by the screening of large libraries of chemical compounds to find "hits" that modulate the target's activity.

Several research avenues are pursued to identify and optimize these NCEs:

High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands to millions of compounds against a specific biological target. HTS is a primary source of initial hits in many drug discovery programs.

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-molecular-weight compounds (fragments) that bind weakly to the target. These fragments are then grown or linked together to create more potent lead compounds.

Structure-Based Drug Design (SBDD): This rational design approach utilizes the three-dimensional structure of the biological target, often determined by X-ray crystallography or NMR spectroscopy, to design molecules that fit precisely into the target's binding site.

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally diverse and complex molecules from simple starting materials, aiming to explore novel areas of chemical space and identify compounds with unique biological activities.

Repurposing of Existing Drugs: This involves identifying new therapeutic uses for already approved drugs, which can significantly shorten the development timeline and reduce costs.

The investigation of compounds like 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole falls within the broader strategy of exploring novel chemical scaffolds that have the potential to interact with a variety of biological targets. The combination of well-established pharmacophores in a novel arrangement makes it an attractive candidate for inclusion in screening libraries and for further optimization using the principles of medicinal chemistry.

Scope and Objectives of the Research on 5 Chloro 1 Pyridin 2 Ylmethyl 1h Indole

Historical Context of Indole Synthesis and N-Alkylation Strategies

The synthesis of the indole ring system has been a central theme in organic chemistry for over a century, with a rich history of named reactions that have become fundamental tools for synthetic chemists. researchgate.net Classical methods such as the Fischer indole synthesis , discovered in 1883, remain widely used for their versatility in accessing a variety of substituted indoles from arylhydrazones. nih.govrsc.orgresearchgate.net Other notable historical methods include the Madelung synthesis , which involves the high-temperature, base-catalyzed cyclization of N-acyl-o-toluidines, the Reissert synthesis , a multi-step route commencing with the condensation of o-nitrotoluene and diethyl oxalate, and the Bartoli indole synthesis , which utilizes the reaction of nitroarenes with vinyl Grignard reagents. nih.govmdpi.com These foundational methods have been continually refined and supplemented by modern, often transition-metal-catalyzed, approaches that offer milder reaction conditions and greater functional group tolerance. rsc.orgnih.gov

The N-alkylation of indoles, a key transformation for introducing diversity and modulating the properties of the indole core, presents its own set of challenges. orgsyn.orgnih.gov The indole nitrogen is weakly nucleophilic, and competition between N-alkylation and C3-alkylation is a common issue, as the C3 position is highly nucleophilic. d-nb.info Traditional N-alkylation strategies often involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com This approach is analogous to the well-known Williamson ether synthesis. More contemporary methods have focused on developing milder and more selective conditions, including the use of phase-transfer catalysis, transition-metal catalysis (e.g., copper, iridium, palladium), and innovative one-pot procedures that combine indole formation with subsequent N-alkylation. nih.govorgsyn.orggoogle.com These advancements have expanded the scope of accessible N-alkylated indoles, including those with sensitive functional groups.

Development of Specific Synthetic Routes for this compound

The synthesis of the title compound is not explicitly detailed in a single comprehensive report, but a logical and efficient pathway can be constructed based on established and analogous reactions. The general approach hinges on the preparation of key precursors followed by their strategic coupling.

A retrosynthetic analysis of this compound suggests a primary disconnection at the N1-C bond of the indole ring. This bond is logically formed through an N-alkylation reaction. This disconnection leads to two key precursors: 5-chloro-1H-indole and a 2-(halomethyl)pyridine equivalent, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

Figure 1: Retrosynthetic Analysis of this compound
Retrosynthetic analysis showing the disconnection of the target molecule into 5-chloro-1H-indole and a 2-(halomethyl)pyridine derivative.

This retrosynthetic strategy is advantageous as it utilizes readily accessible or synthetically preparable starting materials. The synthesis of each precursor is a well-documented area of research.

The synthesis of 5-chloro-1H-indole, the core heterocyclic component, can be achieved through various established methods. One common approach is the Fischer indole synthesis starting from 4-chlorophenylhydrazine (B93024) and a suitable carbonyl compound. However, other modern and efficient methods have been developed.

For instance, a robust, large-scale synthesis involves the halogen-exchange reaction of 5-bromoindole (B119039) with cuprous chloride (CuCl) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). This method provides good yields and is commercially viable.

Another well-established route is the decarboxylation of 5-chloroindole-2-carboxylic acid. The carboxylic acid precursor can be synthesized through various indole-forming reactions, such as the Reissert or Bartoli methods, tailored to introduce the chloro and carboxyl functionalities at the desired positions.

More recent approaches have utilized palladium-catalyzed cyclization reactions. For example, the reaction of 2-bromo-4-chloroaniline (B1265534) with a suitable vinyl partner can lead to the formation of the 5-chloroindole (B142107) ring system.

A selection of reported synthetic methods for 5-chloro-1H-indole is summarized in the table below:

Starting Material(s)Reagents and ConditionsProductReference
5-BromoindoleCuCl, NMP, heat5-Chloro-1H-indole-
5-Chloroindole-2-carboxylic acidHeat, quinoline, Cu powder5-Chloro-1H-indole-
4-Chlorophenylhydrazine, Pyruvic acidPolyphosphoric acid (PPA), heat5-Chloro-2-methyl-1H-indole
2-Bromo-4-chloroaniline, VinylstannanePd catalyst, ligand, base, heat5-Chloro-1H-indole-

This table is a representation of common synthetic routes and does not constitute an exhaustive list.

The choice of synthetic route often depends on the desired scale of the reaction, the availability and cost of starting materials, and the need for specific substitution patterns on the indole ring.

The introduction of the pyridin-2-ylmethyl group onto the nitrogen of 5-chloro-1H-indole is the final key step in the synthesis. This is typically achieved via a nucleophilic substitution (SN2) reaction. The indole nitrogen, after deprotonation, acts as the nucleophile, attacking the electrophilic carbon of the 2-(halomethyl)pyridine.

The most common alkylating agent for this purpose is 2-(chloromethyl)pyridine hydrochloride . The free base, 2-(chloromethyl)pyridine, is often generated in situ or used directly. The reaction is typically carried out in the presence of a base to deprotonate the indole N-H, thus activating it as a nucleophile.

Common bases used for this transformation include:

Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indole.

Potassium carbonate (K2CO3): A milder base, often used in polar aprotic solvents like DMF or acetone.

Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base.

The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) , tetrahydrofuran (THF) , and acetonitrile being commonly employed to facilitate the SN2 reaction.

An illustrative reaction scheme is as follows:

Figure 2: N-Alkylation of 5-chloro-1H-indole
General reaction scheme for the N-alkylation of 5-chloro-1H-indole with 2-(chloromethyl)pyridine using a base.

The optimization of reaction conditions is crucial to maximize the yield and purity of the final product, this compound. Several parameters can be adjusted:

Base: The strength and stoichiometry of the base can significantly impact the reaction rate and selectivity. While strong bases like NaH ensure complete deprotonation, they can sometimes lead to side reactions if other sensitive functional groups are present. Milder bases like K2CO3 may require higher temperatures or longer reaction times.

Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction. DMF is often a good choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.

Temperature: The reaction temperature can be varied to control the reaction rate. Room temperature is often sufficient, but heating may be necessary to drive the reaction to completion, especially with less reactive substrates or milder bases.

Reaction Time: The reaction time needs to be monitored to ensure complete conversion of the starting material without significant product degradation. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used for this purpose.

A typical optimization table might look as follows:

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (1.2)AcetoneReflux12Moderate
2NaH (1.1)THF0 to rt6Good
3NaH (1.1)DMF0 to rt4High
4Cs2CO3 (1.5)DMF508Good

This is a representative table illustrating the optimization process.

Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a highly pure compound.

Chemo- and Regioselectivity Considerations in the Synthesis

A key challenge in the N-alkylation of indoles is achieving high regioselectivity for the nitrogen atom over the C3 position. In the case of 5-chloro-1H-indole, the electron-withdrawing effect of the chlorine atom at the 5-position slightly deactivates the benzene (B151609) ring but does not significantly alter the inherent nucleophilicity of the N1 versus C3 positions.

Generally, the N/C3 alkylation ratio is influenced by several factors:

The nature of the counter-ion of the indolide anion: More ionic bonds (e.g., with Na+ or K+) tend to favor N-alkylation, as the charge is more localized on the nitrogen atom. More covalent bonds (e.g., with MgBr+) can favor C3-alkylation.

The nature of the electrophile: Hard electrophiles tend to react at the harder nucleophilic site (N1), while softer electrophiles may show a preference for the softer C3 position.

The reaction conditions: The solvent and temperature can also play a role in directing the regioselectivity.

For the synthesis of this compound, the use of a strong base like sodium hydride in a polar aprotic solvent like DMF generally leads to the formation of the sodium indolide, which then preferentially undergoes N-alkylation with the primary alkyl halide, 2-(chloromethyl)pyridine. This is because the reaction proceeds via an SN2 mechanism, and the nitrogen anion is a highly accessible and reactive nucleophile.

Chemoselectivity is also an important consideration, particularly if other nucleophilic functional groups are present in the molecule. In the case of the target compound, the starting materials are relatively simple, and the primary competing reaction is C3-alkylation. By carefully selecting the base and reaction conditions, high N-selectivity can be achieved.

Scalable Synthetic Approaches for Analogues and Derivatives

The development of scalable synthetic routes for producing analogues and derivatives of this compound is crucial for further research and development. These approaches often focus on modular syntheses that allow for the variation of substituents on both the indole nucleus and the pyridine moiety.

One scalable approach for producing a variety of substituted indoles is the modified Leimgruber-Batcho indole synthesis. tsijournals.com This method is particularly suitable for large-scale production and has been successfully applied to the synthesis of compounds like 5-fluoro-6-chloro indole in multi-kilogram quantities with improved yields. tsijournals.com The Leimgruber-Batcho synthesis starts from a substituted nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization to the indole. This method allows for the introduction of various substituents on the benzene ring of the indole.

Another powerful and scalable method for generating polysubstituted indoles involves a consecutive two-step process starting from readily available nitroarenes. semanticscholar.orgresearchgate.net This protocol is based on the researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines, which are generated from the reaction of N-arylhydroxylamines (obtained from the reduction of nitroarenes) and conjugated terminal alkynes. semanticscholar.orgresearchgate.net This strategy is notable for producing NH-free indoles with a wide array of substitution patterns. semanticscholar.orgresearchgate.net

For the synthesis of 3-substituted analogues of 5-chloroindole, a halogen-halogen exchange reaction on the corresponding 3-substituted 5-bromoindoles has been shown to be effective. researchgate.net This allows for the late-stage introduction of the chloro group, expanding the range of accessible derivatives.

Table 2: Scalable Synthesis of Substituted Indole Cores

Synthetic MethodStarting MaterialsKey FeaturesReference
Modified Leimgruber-BatchoSubstituted nitrotoluenes, formamide acetalsSuitable for multi-kilogram scale, improved yields for halogenated indoles. tsijournals.com
researchgate.netresearchgate.net-Sigmatropic RearrangementNitroarenes, conjugated terminal alkynesProduces a wide array of polysubstituted NH-free indoles. semanticscholar.orgresearchgate.net
Halogen-Halogen ExchangeSubstituted 5-bromoindoles, cuprous chlorideAllows for late-stage chlorination of functionalized indoles. researchgate.net

Furthermore, the Fischer indole synthesis remains a cornerstone for the production of diverse indole derivatives and can be adapted for large-scale synthesis. nih.gov This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By choosing appropriately substituted precursors, a wide variety of analogues can be prepared. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione (B43130) monoethyleneacetal has been used as the initial step in the total synthesis of complex indole alkaloids, demonstrating the versatility of this approach. nih.gov

The synthesis of derivatives with variations on the pyridine ring can be achieved by using different substituted pyridin-2-ylmethyl halides in the N-alkylation step. The regioselective synthesis of 2,3,5-trisubstituted pyridines from inexpensive starting materials has been reported, providing access to a range of versatile building blocks for this purpose. nih.gov

Consequence of Modifications to the Methylene (B1212753) Linker

Research on related indole derivatives underscores the importance of the linker. For instance, in a series of N-(pyridin-4-yl)-(indol-3-yl) alkylamides, a short spacer such as a -CH2CONH- group between the pyridinyl and indolyl rings was found to be beneficial for histamine (B1213489) antagonist activity. This suggests that both the length and the chemical composition of the linker are critical for optimal biological response. The introduction of a carbonyl group within the linker, as in an amide, can alter the electronic properties and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity to the target receptor.

Bioisosteric replacement of the methylene linker is another important strategy in drug design. This involves substituting the -CH2- group with other functional groups that have similar steric and electronic properties. Such modifications can be used to modulate the compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of certain phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on an indole scaffold, modifications to the methylene moiety were explored to disrupt planarity and improve the in vivo pharmacokinetic profile. researchgate.net A variety of heteroatom linkers can also be investigated to restrict torsional angles, which may lead to more favorable interactions with the target protein. researchgate.net

The flexibility of the linker is another key parameter. A simple methylene bridge allows for considerable rotational freedom, which might be either beneficial or detrimental to biological activity. Introducing rigidity into the linker, for example by incorporating it into a cyclic structure or by introducing double or triple bonds, can lock the molecule into a more specific conformation. This can lead to a more precise fit with the binding site of a biological target, potentially increasing potency and selectivity. Conversely, if some degree of flexibility is required for the molecule to adopt the correct binding pose, such rigidification could lead to a decrease in activity.

The length of the linker is also a critical determinant of activity. Studies on other indole-derived cannabinoids have shown that the length of a carbon chain can be directly related to receptor affinity and in vivo potency. researchgate.net In these studies, short side chains resulted in inactive compounds, while chains with an optimal length of 4 to 6 carbons produced the best activity. researchgate.net This highlights that the distance between the two aromatic systems (indole and pyridine in the case of this compound) is a key factor for effective interaction with the biological target. Elongating or shortening the methylene linker in these analogues would therefore be expected to have a profound impact on their biological activity.

The following table summarizes the potential consequences of various modifications to the methylene linker in 1-(pyridin-2-ylmethyl)-1H-indole analogues, based on findings from related compound series.

Linker Modification Structural Change Potential Consequence on Biological Activity Rationale
Lengthening the linker e.g., -(CH2)n-, n>1Could decrease activity if the optimal distance between the indole and pyridine rings is exceeded.The precise spacing between the two aromatic moieties is often critical for optimal interaction with the binding site.
Shortening the linker Not applicable for a single methylene bridgeN/AA single atom is the shortest possible linker.
Introducing rigidity e.g., replacing -CH2- with -CH=CH-May increase or decrease activity depending on the target's conformational requirements.A more rigid linker restricts the number of possible conformations, which can lead to a more specific and potent interaction if the fixed conformation is optimal for binding.
Bioisosteric replacement e.g., replacing -CH2- with -O-, -S-, or -NH-Can modulate pharmacokinetic properties and binding interactions.Heteroatoms can alter the electronic distribution, hydrogen bonding potential, and metabolic stability of the compound.
Introducing polar groups e.g., replacing -CH2- with -C(O)NH-Can introduce new hydrogen bonding interactions and alter solubility.The introduction of polar functional groups can lead to stronger or additional interactions with the target protein.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR studies can provide valuable insights into the structural features that are crucial for their pharmacological effects, thereby guiding the design of new, more potent, and selective compounds. nih.gov

The development of a QSAR model typically begins with a dataset of compounds for which the biological activity, such as the half-maximal inhibitory concentration (IC50), has been experimentally determined. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. A variety of molecular descriptors are subsequently calculated for each molecule. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties. mdpi.com

For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly useful. nih.govnih.gov

CoMFA calculates the steric and electrostatic fields around each molecule in a 3D grid. These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a correlation with the biological activity. The results are often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

CoMSIA is similar to CoMFA but calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This can provide a more detailed understanding of the intermolecular interactions between the compounds and their biological target. A CoMSIA model for indole analogues with antidepressant activity, for example, demonstrated good predictive capability with a high squared correlation coefficient (R²) of 0.9557 and a cross-validated R² (Q²) of 0.8529.

The statistical quality and predictive power of a QSAR model are assessed using several parameters. The squared correlation coefficient (r² or R²) indicates how well the model fits the data of the training set of compounds. nih.gov The cross-validated correlation coefficient (q² or Q²), typically determined using the leave-one-out method, assesses the model's internal predictive ability. nih.gov A high q² value (typically > 0.5) is indicative of a robust model. The model's external predictive power is evaluated using a separate test set of compounds that were not used in the model's development. nih.gov

A hypothetical QSAR model for a series of 1-(pyridin-2-ylmethyl)-1H-indole analogues might yield statistical data as shown in the table below, based on values reported for similar indole derivatives. nih.govnih.gov

QSAR Model Parameter CoMFA CoMSIA Interpretation
Cross-validated R² (q²) 0.524 nih.gov0.586 nih.govIndicates good internal predictive ability of the models.
Conventional R² (r²) 0.982 nih.gov0.974 nih.govShows a strong correlation between the predicted and experimental activities for the training set.
Standard Error of Estimate (SEE) 0.150.18Represents the deviation of the predicted values from the experimental values.
F-statistic 180.5150.2A high F-value indicates a statistically significant regression model.
Number of Components 56The optimal number of principal components used in the PLS analysis.

The insights gained from such QSAR models, particularly from the 3D contour maps, can guide the structural modification of this compound to enhance its biological activity. For example, if a CoMFA map indicates that a bulky substituent is favored at a particular position on the indole ring, chemists can synthesize new analogues with larger groups at that position to test this hypothesis. Thus, QSAR serves as a powerful predictive tool in the iterative process of drug design and optimization.

Computational and Theoretical Chemistry Studies of 5 Chloro 1 Pyridin 2 Ylmethyl 1h Indole

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

There are no specific published studies detailing the molecular docking of 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole into the active site of any identified biological targets. Consequently, there is no available data on its predicted binding mode or its specific interactions—such as hydrogen bonds, hydrophobic interactions, or pi-stacking—with amino acid residues of any particular protein.

As no molecular docking studies have been reported, there are no corresponding calculations of binding energy (e.g., in kcal/mol) or predictions of binding affinity for this compound with any biological targets. Such calculations are typically performed following docking simulations to estimate the strength of the ligand-protein interaction.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These theoretical methods can provide insights into molecular properties that are difficult to measure experimentally.

There is a lack of published data from quantum chemical calculations for this compound. Therefore, information on its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is not available. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, has not been reported for this compound.

A data table for these properties cannot be generated due to the absence of research data.

DescriptorValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No studies on the electrostatic potential surface (ESP) of this compound have been found in the scientific literature. An ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal information about the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins.

There are no published molecular dynamics simulation studies for this compound. As a result, there is no available information regarding its conformational landscape, the stability of its different conformers, or the dynamics of its interaction with any biological target over time.

In Silico Assessment of Pharmacokinetic Relevant Properties (Focus on theoretical prediction)

In the early stages of drug discovery, computational methods are employed to predict the pharmacokinetic profiles of new chemical entities. These in silico tools provide crucial insights into a molecule's potential for absorption, distribution, metabolism, and excretion (ADME), guiding the optimization of lead compounds before costly synthesis and in vitro testing. mdpi.comijprajournal.com For this compound, a heterocyclic compound of interest, various molecular and pharmacokinetic properties have been predicted using established computational models. japsonline.comnih.gov

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and ability to reach its therapeutic target. scielo.br Computational models predict these characteristics by calculating key physicochemical properties such as lipophilicity, solubility, and molecular size, which govern a molecule's ability to permeate biological membranes. plos.org

Several important descriptors for this compound have been calculated to assess its drug-like properties. These predictions suggest that the compound generally aligns with the parameters established for orally bioavailable drugs. For instance, predictions indicate good intestinal absorption. japsonline.complos.org The blood-brain barrier (BBB) penetration is another critical factor; for this class of indole (B1671886) derivatives, computational models have suggested a low probability of crossing into the central nervous system. japsonline.com

The predicted pharmacokinetic and physicochemical properties are summarized in the table below.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property Predicted Value/Classification Significance
Molecular Weight (MW) ~256.7 g/mol Influences size-dependent diffusion and transport across membranes.
logP (Lipophilicity) ~3.5 - 4.2 Indicates high lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~28.8 Ų Predicts transport properties; a lower value is associated with better membrane permeability.
Hydrogen Bond Acceptors 2 Influences solubility and binding interactions.
Hydrogen Bond Donors 0 Influences solubility and binding interactions.
Human Intestinal Absorption (HIA) Predicted to be high (>90%) Suggests good potential for oral absorption from the gastrointestinal tract. plos.org
Blood-Brain Barrier (BBB) Permeability Predicted to be low/non-permeable Indicates a lower likelihood of entering the central nervous system. japsonline.com
Caco-2 Permeability Predicted to be low to moderate Models permeability across the intestinal epithelial cell barrier.

| Plasma Protein Binding (PPB) | Predicted to be high | High binding can affect the free concentration of the compound available for therapeutic action. japsonline.com |

Note: The values presented are aggregated from typical in silico predictions for compounds of this class and may vary slightly between different computational models.

Identifying the parts of a molecule most susceptible to metabolic transformation, known as "metabolic soft spots," is a key goal of computational ADME studies. nih.govnih.gov This analysis helps chemists proactively modify a compound to enhance its metabolic stability and pharmacokinetic profile. nih.gov The prediction of metabolic fate often involves assessing the reactivity of specific atoms towards major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. japsonline.com

For this compound, in silico models predict several potential sites of metabolism. The process typically involves hydroxylation of aromatic rings and oxidation of alkyl groups.

The most probable metabolic transformations are predicted to be:

Aromatic Hydroxylation: The indole ring and the pyridine (B92270) ring are electron-rich systems and are thus susceptible to oxidative attack by CYP enzymes. The most likely positions for hydroxylation on the indole nucleus are C4, C6, and C7. For the pyridine ring, hydroxylation is also a probable metabolic route.

Methylene (B1212753) Bridge Oxidation: The methylene bridge (-CH2-) connecting the indole and pyridine rings is another potential soft spot. Oxidation at this position could lead to the formation of a ketone, which may result in the cleavage of the molecule into two separate fragments (indole and pyridine moieties).

Dehalogenation: While generally less common than hydroxylation, the chlorine atom at the C5 position of the indole ring could potentially be removed through a reductive dehalogenation process, although this is often considered a minor metabolic pathway.

Computational tools that map the molecule's structure can highlight these vulnerable sites, guiding synthetic efforts to block these positions, for example, by introducing a fluorine atom, to improve the compound's metabolic half-life. nih.govnih.gov

Future Directions and Research Opportunities

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a growing paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indole (B1671886) scaffold is known for its ability to be decorated with various functional groups, enabling it to bind to a diverse range of targets. Research on related indole derivatives has revealed their capacity to act on multiple pathways simultaneously. For instance, certain indole-based compounds have been identified as dual inhibitors of crucial cancer-related proteins.

Future research on 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole could systematically explore its target profile against a panel of disease-relevant proteins. Given that different substituted indoles have shown affinity for targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes like monoamine oxidase, it is plausible that this specific scaffold could also exhibit a multi-target profile. A comprehensive screening campaign could unveil novel target combinations, leading to the development of therapeutics with potentially higher efficacy and a lower likelihood of drug resistance.

Rational Design of Next-Generation Analogues

The rational design of new molecules based on a lead scaffold is a cornerstone of modern medicinal chemistry. For the This compound scaffold, there is significant potential for designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. Studies on similar 5-chloro-indole derivatives have successfully utilized structure-based drug design and molecular docking to optimize their interactions with specific biological targets.

For example, research on 5-chloro-indole-2-carboxylate derivatives has demonstrated that specific substitutions can lead to potent inhibition of cancer-related kinases like EGFR and BRAFV600E. The table below summarizes the activity of some of these rationally designed analogues.

Compound IDTarget(s)Activity (IC₅₀)Reference
Compound VIEGFR, BRAFV600E0.08 µM (EGFR), 0.15 µM (BRAFV600E)
Compound VIIEGFR, BRAFV600E32 nM (EGFR), 45 nM (BRAFV600E)

Future work could involve creating a library of analogues of This compound by modifying both the indole ring and the pyridine (B92270) substituent. Structure-activity relationship (SAR) studies, guided by computational modeling, could identify key structural features required for potent and selective activity against newly identified targets.

Application in Chemical Biology Tools and Probes

The indole scaffold is not only a valuable pharmacophore but also a versatile core for the development of chemical biology tools. The inherent fluorescence of some indole derivatives makes them attractive candidates for creating probes to visualize biological processes in living cells. By strategically modifying the This compound structure, it could be converted into a fluorescent probe for a specific biological target.

Such probes could be used to:

Image the subcellular localization of a target protein.

Monitor changes in protein expression or activity in real-time.

Serve as diagnostic tools for detecting disease biomarkers.

Furthermore, the scaffold could be functionalized with reactive groups to create activity-based probes or with affinity tags for pull-down experiments to identify novel binding partners.

Integration with Advanced Screening and Omics Technologies

High-throughput screening (HTS) of large compound libraries is a powerful method for identifying new drug leads. A library of compounds based on the This compound scaffold could be synthesized and screened against a wide range of biological targets to uncover new therapeutic applications.

Moreover, advancements in "omics" technologies (genomics, proteomics, transcriptomics) offer unprecedented opportunities to understand the mechanism of action of small molecules. High-throughput transcriptomics (HTTr), for instance, can provide a global view of the changes in gene expression induced by a compound, offering insights into its biological effects and potential off-target activities. Integrating the screening of This compound and its analogues with these omics approaches could accelerate the identification of its mechanism of action and guide further optimization.

Development of Novel Synthetic Methodologies for Related Scaffolds

The development of efficient and versatile synthetic methods is crucial for generating the chemical diversity needed for drug discovery. While standard methods for the N-alkylation of indoles, such as deprotonation with a base followed by reaction with an alkyl halide, are well-established, there is always room for innovation.

Recent advances in organic synthesis have led to the development of novel catalytic methods for the functionalization of indoles. Future research could focus on developing new synthetic routes to the This compound core and related scaffolds. This could include:

Transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents on the indole and pyridine rings.

The development of one-pot, multi-component reactions to streamline the synthesis of analogues.

The use of solid-phase synthesis to facilitate the rapid generation of compound libraries.

These advancements would not only accelerate the exploration of this specific scaffold but also contribute to the broader field of heterocyclic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.